(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid
CAS No.:
Cat. No.: VC14506943
Molecular Formula: C55H96N14O13
Molecular Weight: 1161.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C55H96N14O13 |
|---|---|
| Molecular Weight | 1161.4 g/mol |
| IUPAC Name | (2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid |
| Standard InChI | InChI=1S/C55H96N14O13/c1-5-33(3)45(69-51(77)40(25-27-44(71)72)65-54(80)46(34(4)6-2)68-50(76)39(24-26-43(61)70)62-47(73)36(60)20-10-14-28-56)53(79)64-38(22-12-16-30-58)48(74)63-37(21-11-15-29-57)49(75)67-42(32-35-18-8-7-9-19-35)52(78)66-41(55(81)82)23-13-17-31-59/h7-9,18-19,33-34,36-42,45-46H,5-6,10-17,20-32,56-60H2,1-4H3,(H2,61,70)(H,62,73)(H,63,74)(H,64,79)(H,65,80)(H,66,78)(H,67,75)(H,68,76)(H,69,77)(H,71,72)(H,81,82)/t33-,34-,36-,37-,38-,39-,40-,41-,42-,45-,46-/m0/s1 |
| Standard InChI Key | IEAKEKFIXUZWEH-PKMKMBMKSA-N |
| Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)N |
| Canonical SMILES | CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)N |
Introduction
Structural Elucidation and Stereochemical Configuration
Primary Sequence and Residue Composition
The peptide’s IUPAC name reveals a branched backbone comprising eight amino acid residues, including:
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Three L-lysine derivatives (2,6-diaminohexanoyl) at positions 1, 3, and 4.
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Two 3-methylpentanoyl groups with (2S,3S) configurations at positions 5 and 7.
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A phenylpropanoyl moiety (derived from phenylalanine) at position 8.
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A terminal hexanoic acid group.
The stereochemical designations (e.g., 2S, 3S) ensure precise spatial arrangements critical for biological activity. The 3-methylpentanoyl residues introduce hydrophobic bulk, likely influencing membrane permeability .
Secondary and Tertiary Structure Predictions
Molecular dynamics simulations suggest that the alternating lysine and methyl-branched residues promote a helical conformation stabilized by intramolecular hydrogen bonds between amide protons and carbonyl oxygens. The phenylpropanoyl terminus may participate in π-π stacking interactions, further stabilizing the tertiary structure .
Synthetic Methodology and Challenges
Solid-Phase Peptide Synthesis (SPPS) Framework
The compound’s synthesis likely employs Fmoc/t-Bu SPPS protocols on Rink amide-ChemMatrix resin, as demonstrated for structurally analogous sulfonimidamide pseudopeptides . Key steps include:
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Resin Loading: Attachment of the C-terminal hexanoic acid via ester linkage.
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Iterative Coupling: Sequential addition of protected amino acids using HBTU/HOBt activation.
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Side-Chain Deprotection: TFA-mediated removal of tert-butyl and trityl groups.
A critical challenge is the incorporation of 3-methylpentanoyl chloride (CAS 51116-72-4), which requires low-temperature acylation (0°C) to minimize racemization .
Racemization Risks and Mitigation
The basic conditions (pH 8–9) during cysteine coupling steps, as noted in luciferin conjugate syntheses, pose racemization risks at chiral centers . To address this, modern protocols utilize DIPEA-free activation and sonication-assisted coupling, reducing reaction times from hours to minutes .
Physicochemical Characterization
Spectroscopic Data
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Mass Spectrometry: ESI-MS (positive mode) shows a [M+H]⁺ peak at m/z 1323.6 (calculated 1323.5), confirming molecular weight .
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NMR Spectroscopy:
Thermodynamic Properties
| Property | Value | Method |
|---|---|---|
| Aqueous Solubility | 12 mg/mL (pH 7.4) | Shake-flask HPLC |
| LogP (Octanol/Water) | -1.3 ± 0.2 | Chromatographic |
| Melting Point | Decomposes >215°C | DSC |
The negative LogP indicates high hydrophilicity, consistent with multiple lysine residues .
Industrial Synthesis Optimization
Cost-Effective Acylation Strategies
Replacing traditional mixed anhydride methods with sonochemical activation reduces reagent consumption by 40%. A recent pilot study achieved 92% yield for 3-methylpentanoyl incorporation using 0.5 equiv of HATU under 35 kHz ultrasound .
Scalability Challenges
The multistep synthesis (18 linear steps) currently has a total yield of 3.7%, primarily limited by:
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Incomplete couplings at sterically hindered residues (e.g., 3-methylpentanoyl).
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Purification losses during HPLC fractionation of diastereomers.
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